molecular formula C20H23N3O3S2 B2725147 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 440328-59-6

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2725147
CAS No.: 440328-59-6
M. Wt: 417.54
InChI Key: QZCPVKAWJSEHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This small molecule compound is a key research tool for investigating EGFR-driven signaling pathways, which are frequently dysregulated in various cancers. Its mechanism of action involves competitively binding to the ATP-binding site of the EGFR kinase domain, thereby suppressing autophosphorylation and subsequent activation of downstream effectors like the MAPK and PI3K/Akt pathways. Researchers utilize this compound primarily in oncology research to study cell proliferation, apoptosis, and metastasis in EGFR-dependent cellular and animal models . The design of this thieno[3,2-d]pyrimidine-based scaffold offers significant value for structure-activity relationship (SAR) studies aimed at developing new targeted therapies. Its specific inhibition profile makes it an essential reagent for probing the complexities of EGFR signaling in disease states and for evaluating combination treatment strategies with other chemotherapeutic agents.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-5-11-23-19(25)18-16(10-12-27-18)22-20(23)28-13-17(24)21-14-6-8-15(9-7-14)26-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPVKAWJSEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through a cyclization reaction involving appropriate precursors. The butyl group is then introduced via alkylation, followed by the attachment of the sulfanyl group through a thiolation reaction. Finally, the ethoxyphenylacetamide moiety is added using an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Thienopyrimidinone Substituents Acetamide Substituent H-Bond Donors H-Bond Acceptors
Target Compound : 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide C₂₀H₂₈N₃O₃S₂ ~422.59 3-butyl, 4-oxo N-(4-ethoxyphenyl) 1 5
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 3-methyl, 4-oxo, 7-phenyl N-(4-butylphenyl) 1 5
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ ~539.61 3-(4-methylphenyl), 4-oxo, 6,7-dihydro N-[4-(trifluoromethoxy)phenyl] 1 6

Key Observations

The 7-phenyl group in introduces steric bulk, which may hinder binding to flat active sites but improve selectivity.

Electronic and Metabolic Stability :

  • The 4-(trifluoromethoxy)phenyl group in is strongly electron-withdrawing, likely improving metabolic stability and altering electronic interactions with targets compared to the 4-ethoxyphenyl group in the target compound .

Hydrogen-Bonding Capacity: All three compounds retain one H-bond donor (amide NH), but has an additional acceptor (trifluoromethoxy oxygen), enhancing polar interactions .

Pharmacological Implications

  • Analog : The 7-phenyl group may enhance interactions with hydrophobic pockets in enzymes or receptors, but its larger size could limit solubility.
  • Analog : The trifluoromethoxy group’s electronegativity may improve binding affinity to electron-deficient targets (e.g., kinases) and resist oxidative metabolism .

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide belongs to the thienopyrimidine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Its molecular formula is C21H25N3O2S2C_{21}H_{25}N_{3}O_{2}S_{2} with a molecular weight of 415.6 g/mol.

PropertyValue
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
IUPAC Name2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
InChI KeyRMNYIOIQFUDBRS-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that derivatives of thienopyrimidines exhibit significant anti-inflammatory properties. A study explored the inhibitory potential of various thienopyrimidine compounds against cyclooxygenase (COX) enzymes, which are critical in inflammation processes. The results showed that specific analogs significantly suppressed COX enzyme activity, with some exhibiting half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Table 1: IC50 Values for COX Inhibition

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Compound A0.04 ± 0.01Celecoxib0.04 ± 0.01
Compound B6.74Diclofenac6.12

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has also been investigated. Studies have demonstrated that certain compounds induce apoptosis in cancer cell lines and inhibit tumor growth effectively. For instance, compounds derived from this class showed significant cytotoxicity against various cancer cell lines with IC50 values indicating strong antitumor activity .

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
Compound XA54949.85
Compound YHCT11625

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that thienopyrimidine derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

  • In Vivo Studies : Experimental models using carrageenan-induced paw edema demonstrated that certain thienopyrimidine derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines highlighted the promising anticancer effects of these compounds, with some showing higher efficacy than traditional chemotherapeutics.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Thioether linkage formation : Reacting the thieno[3,2-d]pyrimidinone core with a sulfhydryl-containing intermediate under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with 4-ethoxyaniline .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while controlled temperatures (60–80°C) minimize side reactions .
    Key characterization : Confirm purity via HPLC (>95%) and structure via 1^1H/13^{13}C NMR (e.g., δ 1.3–1.7 ppm for butyl chain protons) and HRMS .

Q. How can researchers confirm structural integrity and purity of the synthesized compound?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and TLC to monitor reaction progress .
  • Spectroscopy :
    • 1^1H NMR to verify the ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons, δ 4.0 ppm for –OCH2_2–).
    • IR to confirm carbonyl stretches (1680–1720 cm1^{-1} for acetamide and pyrimidinone) .
  • Elemental analysis : Match experimental C/H/N/S percentages to theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational methods optimize synthesis yield and reaction pathways?

  • Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., thioether bond formation) and predict solvent effects .
  • Design of Experiments (DOE) : Screen variables (temperature, catalyst loading) using response surface methodology to maximize yield .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Cross-validation : Compare DFT-calculated activation energies with experimental kinetic studies (e.g., Arrhenius plots) .
  • Isotopic labeling : Use 34^{34}S-labeled intermediates to trace sulfur incorporation efficiency in the thioether linkage .
  • Side-product analysis : LC-MS or GC-MS to identify byproducts (e.g., disulfide formation) and refine reaction models .

Q. How to assess chemical stability under physiological conditions for drug development?

  • Accelerated stability studies : Incubate the compound at 37°C in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 0, 7, 14, and 30 days .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to evaluate photosensitivity .
  • Mass balance studies : Quantify degradation products (e.g., hydrolysis of the acetamide group) using LC-HRMS .

Q. What methodologies determine biological targets and mechanisms of action?

  • Molecular docking : Screen against kinase databases (e.g., PDB) to identify binding affinities for CDKs or EGFR .
  • Enzyme inhibition assays : Measure IC50_{50} values using ADP-Glo™ kinase assays or fluorogenic substrates .
  • Cellular pathway analysis : Western blotting to assess downstream signaling (e.g., phosphorylation of ERK or Akt) .

Q. How to address discrepancies in bioactivity data across cell lines or assays?

  • Dose-response normalization : Use standardized controls (e.g., staurosporine for cytotoxicity) to calibrate IC50_{50} values .
  • Membrane permeability correction : Apply PAMPA assays to adjust for cellular uptake differences .
  • Proteomics profiling : SILAC-based mass spectrometry to compare target engagement across cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.